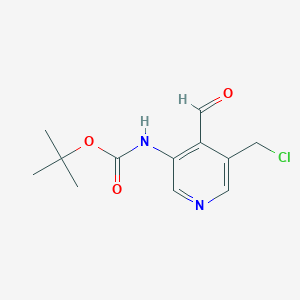
Tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate is an organic compound that features a pyridine ring substituted with a chloromethyl group, a formyl group, and a tert-butyl carbamate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate typically involves multi-step organic reactions. One common method starts with the functionalization of a pyridine derivative. The chloromethyl group can be introduced via chloromethylation reactions, while the formyl group can be added through formylation reactions. The tert-butyl carbamate group is usually introduced by reacting the intermediate compound with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmacologically active compounds.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites in proteins or DNA. The formyl group can participate in various biochemical reactions, including Schiff base formation with amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 5-(bromomethyl)-4-formylpyridin-3-ylcarbamate
- Tert-butyl 5-(hydroxymethyl)-4-formylpyridin-3-ylcarbamate
- Tert-butyl 5-(methoxymethyl)-4-formylpyridin-3-ylcarbamate
Uniqueness
Tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate is unique due to the presence of the chloromethyl group, which provides distinct reactivity compared to other similar compounds. This allows for specific chemical modifications and applications that are not possible with the bromomethyl, hydroxymethyl, or methoxymethyl analogs.
Propriétés
Formule moléculaire |
C12H15ClN2O3 |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
tert-butyl N-[5-(chloromethyl)-4-formylpyridin-3-yl]carbamate |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)18-11(17)15-10-6-14-5-8(4-13)9(10)7-16/h5-7H,4H2,1-3H3,(H,15,17) |
Clé InChI |
OEXKHIMRUOSCMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C(=CN=C1)CCl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















